Bis-aminooxy-PEG3

Descripción general

Descripción

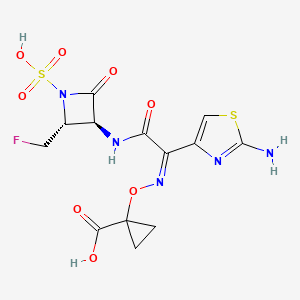

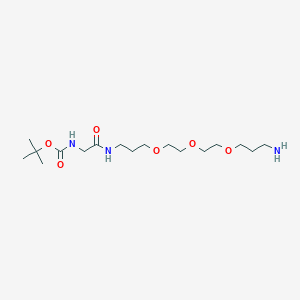

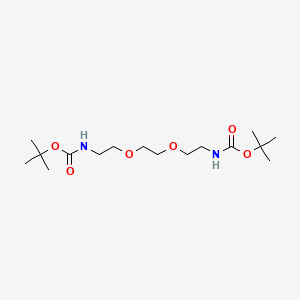

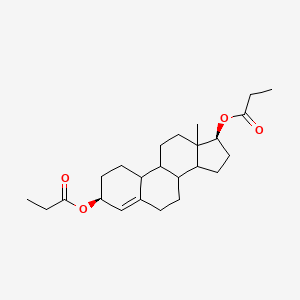

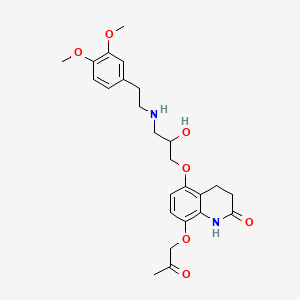

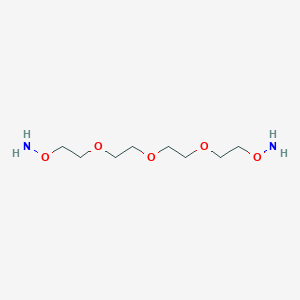

Bis-aminooxy-PEG3 is a PEG derivative containing two aminooxy groups . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy groups can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .

Molecular Structure Analysis

The molecular formula of Bis-aminooxy-PEG3 is C8H20N2O5 . Its molecular weight is 224.3 g/mol . The structure includes two aminooxy groups and a hydrophilic PEG spacer .Chemical Reactions Analysis

The aminooxy groups in Bis-aminooxy-PEG3 can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . This reaction is typically carried out in aqueous media .Aplicaciones Científicas De Investigación

Drug Delivery Systems

- Application Summary : Bis-aminooxy-PEG3 can be incorporated into drug delivery systems, such as liposomes, nanoparticles, or polymers, to enhance their biocompatibility, stability, and pharmacokinetic properties .

- Methods of Application : By conjugating bis-aminooxy-PEG3 to the surface of drug carriers or encapsulated drugs via oxime ligation, one can achieve prolonged circulation times, reduced immunogenicity, and targeted delivery to specific tissues or cells .

- Results or Outcomes : The use of Bis-aminooxy-PEG3 in drug delivery systems can lead to improved drug delivery efficiency and reduced side effects .

Bioconjugation

- Application Summary : Bis-aminooxy-PEG3 is often used in bioconjugation applications for the labeling and modification of biomolecules .

- Methods of Application : The aminooxy groups of Bis-aminooxy-PEG3 can react with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage .

- Results or Outcomes : The use of Bis-aminooxy-PEG3 in bioconjugation can increase the solubility of biomolecules in aqueous media and reduce steric hindrance during bioconjugation .

Protein PEGylation

- Application Summary : Bis-aminooxy-PEG3 is used in the PEGylation of proteins. PEGylation is the process of attaching the strands of the polymer PEG to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents .

- Methods of Application : The aminooxy groups of Bis-aminooxy-PEG3 can react with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage .

- Results or Outcomes : PEGylation can protect therapeutic agents from degradation, reduce immunogenicity, increase solubility, and enhance the pharmacokinetic properties of these agents .

Crosslinking

- Application Summary : Bis-aminooxy-PEG3 is used as a crosslinker, specifically between sulfhydryl (—SH) groups in proteins and other thiol molecules .

- Methods of Application : The maleimide groups at either end of the PEG3 spacer react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds .

- Results or Outcomes : This crosslinking can be used to study protein-protein interactions, protein structure, and function .

Surface Modification

- Application Summary : Bis-aminooxy-PEG3 can be used for the surface modification of nanoparticles, such as gold nanoparticles .

- Methods of Application : The aminooxy groups of Bis-aminooxy-PEG3 can react with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage .

- Results or Outcomes : The surface modification of nanoparticles with Bis-aminooxy-PEG3 can increase their solubility in aqueous media, reduce steric hindrance during bioconjugation, and provide a platform for further functionalization .

Oximation Reactions

- Application Summary : Bis-aminooxy-PEG3 can be used in oximation reactions, which involve the chemoselective reaction of aminooxy groups with carbonyl compounds, specifically aldehydes and ketones .

- Methods of Application : The aminooxy groups of Bis-aminooxy-PEG3 can react with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage .

- Results or Outcomes : The use of Bis-aminooxy-PEG3 in oximation reactions can lead to the formation of highly stable oxime ether adducts .

Safety And Hazards

Bis-aminooxy-PEG3 is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, move the victim into fresh air . If breathing is difficult, give oxygen . If symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

Propiedades

IUPAC Name |

O-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O5/c9-14-7-5-12-3-1-11-2-4-13-6-8-15-10/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEJMPNILLCRBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCON)OCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-aminooxy-PEG3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.